Spdmb

ADC Linker Cleavable Linker Non-Cleavable Linker

Designing ADCs requires precise control over payload release. Substituting with non-cleavable or protease-cleavable linkers fundamentally alters pharmacokinetics and toxicity. SPDMB (C14H16N2O4S2, MW 340.42) provides: • Disulfide-based glutathione-triggered cleavage for rapid intracellular release • NHS ester conjugation to antibody lysine residues-ideal for early-stage screening without site-specific engineering • Well-characterized control for benchmarking novel linker technologies Standard NHS ester chemistry compatible with standard lab equipment. Direct order for R&D use.

Molecular Formula C14H16N2O4S2
Molecular Weight 340.4 g/mol
Cat. No. B10818572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpdmb
Molecular FormulaC14H16N2O4S2
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC(C)(CC(=O)ON1C(=O)CCC1=O)SSC2=CC=CC=N2
InChIInChI=1S/C14H16N2O4S2/c1-14(2,22-21-10-5-3-4-8-15-10)9-13(19)20-16-11(17)6-7-12(16)18/h3-5,8H,6-7,9H2,1-2H3
InChIKeyKUSWWWVFHGSSGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SPDMB: Glutathione-Cleavable Disulfide ADC Linker


SPDMB (2,5-Dioxopyrrolidin-1-yl 3-methyl-3-(pyridin-2-yldisulfanyl)butanoate) is a cleavable (degradable) antibody-drug conjugate (ADC) linker with the molecular formula C14H16N2O4S2 and a molecular weight of 340.42 g/mol . It functions as a glutathione-cleavable disulfide linker, designed to conjugate a cytotoxic payload to a monoclonal antibody (mAb) . The linker's core mechanism relies on a disulfide bond that is selectively cleaved in the reducing environment of the cytoplasm, which contains high concentrations of glutathione, thereby enabling targeted intracellular drug release .

Glutathione-cleavable disulfide linker for intracellular payload release
NHS ester conjugation to primary amines (lysine residues) on mAbs
Suitable for early ADC feasibility, linker benchmarking, and non-cysteine conjugation workflows

SPDMB Cleavage Mechanism in Linker Selection


The selection of an ADC linker is not a trivial or interchangeable choice; it is a fundamental determinant of a conjugate's therapeutic index, pharmacokinetics, and safety profile [1]. Substituting SPDMB with a non-cleavable linker like SMCC, or a protease-cleavable linker like Val-Cit-PABC, will result in a profoundly different ADC molecule with altered drug release kinetics, bystander killing potential, and off-target toxicity profiles . The specific glutathione-triggered, disulfide-based cleavage mechanism of SPDMB is designed for rapid, intracellular payload release, a feature that cannot be assumed for other linker classes and necessitates direct, quantitative evaluation for any given application .

Non-cleavable Linkers like SMCC require lysosomal degradation; intracellular release kinetics and bystander activity may differ substantially.
Protease-cleavable Val-Cit-PABC linkers rely on lysosomal proteases; glutathione-triggered release cannot be assumed and may shift payload pharmacology.
Structural analog (SPDP) SPDP shares a disulfide bond but has distinct chemical structure; conjugation efficiency, stability, and release kinetics may not transfer directly.

SPDMB vs. Key ADC Linker Analogs


Cleavable vs. Non-Cleavable Linker Mechanisms

SPDMB is a cleavable linker that utilizes a glutathione-sensitive disulfide bond for payload release, whereas SMCC is a non-cleavable linker that requires complete lysosomal degradation of the antibody for payload release. This fundamental mechanistic difference dictates the intracellular processing and ultimately the therapeutic window of the resulting ADC . Class-level inference suggests that cleavable linkers can offer advantages for payloads requiring rapid release or for non-internalizing ADCs .

Cleavage mechanism
Class-level
SPDMB: glutathione-reduction (cytoplasm)
SMCC: lysosomal degradation required
Mechanism class influences intracellular processing and screening strategy.
Class-level inference; direct comparative data not available.
ADC Linker Cleavable Linker Non-Cleavable Linker Mechanism of Action

SPDMB vs. SPDP: Structural Comparison

Both SPDMB and SPDP are disulfide-based, cleavable linkers used in ADC synthesis [1]. However, they are distinct chemical entities with different molecular structures and properties. SPDMB features a 2,5-dioxopyrrolidin-1-yl group and a 3-methyl-3-(pyridin-2-yldisulfanyl)butanoate core , while SPDP is N-succinimidyl 3-(2-pyridyldithio)propionate [2]. This structural variation can lead to differences in conjugation efficiency, linker stability, and the kinetics of payload release. Direct quantitative comparisons between SPDMB and SPDP are not available in the current literature, highlighting a key data gap that must be addressed through empirical evaluation.

SPDMB vs. SPDP
Reported
SPDMB: MW 340.42, 2,5-dioxopyrrolidin-1-yl group
SPDP: MW 312.36, N-succinimidyl group
Structural differences suggest conjugation and stability profiles may not be interchangeable.
No quantitative performance comparison data; requires empirical validation.
ADC Linker Disulfide Linker SPDP Structural Comparison

NHS Ester Conjugation to Primary Amines

SPDMB is functionalized with an N-hydroxysuccinimide (NHS) ester, which enables efficient conjugation to primary amines (-NH2) on the antibody, such as the epsilon-amino groups of lysine residues . This is a well-established, non-site-specific conjugation method. In contrast, other linkers may utilize different chemistries (e.g., maleimide for cysteine conjugation, click chemistry) . The use of NHS ester chemistry dictates the conjugation conditions (pH ~7-9) and results in a heterogeneous ADC population with a distribution of drug-to-antibody ratios (DAR) [1].

NHS ester conjugation
Method context
NHS ester targets primary amines (Lys residues); aqueous buffer, pH 7–9.
Conjugation chemistry determines DAR heterogeneity and process robustness.
Non-site-specific; contrasts with maleimide/cysteine or click chemistry methods.
ADC Conjugation Bioconjugation NHS Ester Lysine Conjugation

SPDMB Applications in ADC Development


ADC Screening and Proof-of-Concept Studies

SPDMB is ideally suited for early-stage ADC research where the primary goal is to evaluate the feasibility of a new antibody-payload combination. Its function as a glutathione-cleavable linker provides a straightforward mechanism for intracellular payload release, enabling rapid assessment of conjugate potency and specificity in vitro . The NHS ester conjugation chemistry is robust and compatible with standard laboratory equipment, facilitating quick conjugate synthesis for proof-of-concept experiments .

Benchmarking Novel ADC Linker Technologies

SPDMB can serve as a well-characterized, glutathione-cleavable disulfide linker to benchmark the performance of novel linker technologies. In comparative studies, SPDMB-conjugated ADCs can be used as a control to evaluate the advantages of new linker designs in terms of plasma stability, payload release kinetics, and in vivo efficacy [1].

Conjugation to Antibodies Lacking Free Cysteines

SPDMB's NHS ester functionality enables conjugation to lysine residues, which are abundant on most antibodies. This makes it a suitable choice for conjugating payloads to antibodies that lack accessible free cysteines for site-specific conjugation, or when a non-site-specific approach is desired for initial screening purposes [2].

Application
Selection Property
Validation Focus
ADC screening and proof-of-concept
Glutathione-cleavable disulfide linker
In vitro potency and specificity assessment
Benchmarking novel linker technologies
Well-characterized cleavable linker platform
Comparative plasma stability and release kinetics
Conjugation to antibodies lacking free cysteines
NHS ester chemistry for lysine conjugation
DAR distribution and conjugate stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spdmb

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.